

# An In-Depth Technical Guide to N-[(2-Bromophenyl)methyl]cyclopropanamine

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## Compound of Interest

Compound Name:	N-[(2-bromophenyl)methyl]cyclopropanamine
CAS No.:	90868-91-0
Cat. No.:	B2375086

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## Introduction

**N-[(2-bromophenyl)methyl]cyclopropanamine**, a molecule of significant interest in contemporary medicinal chemistry, stands as a testament to the strategic incorporation of unique structural motifs to modulate biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and the scientific rationale behind its utility as a building block in drug discovery. As a Senior Application Scientist, the following sections are curated to offer not just procedural knowledge, but also a deeper understanding of the causality behind experimental choices, grounded in established chemical principles.

## I. Chemical Identity and Physicochemical Properties

### IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is **N-[(2-bromophenyl)methyl]cyclopropanamine**. A commonly used and acceptable synonym is N-(2-bromobenzyl)cyclopropanamine. For precise database searching and material acquisition, the Chemical Abstracts Service (CAS) number is 90868-91-0.[1][2]

Identifier	Value
IUPAC Name	N-[(2-bromophenyl)methyl]cyclopropanamine
Synonym	N-(2-bromobenzyl)cyclopropanamine
CAS Number	90868-91-0
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrN
Molecular Weight	226.11 g/mol

## Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

- **Physical State:** Expected to be a liquid or a low-melting solid at room temperature.
- **Solubility:** Likely soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.
- **Mass Spectrometry:** The molecular ion peak ( $[M]^+$ ) is expected at  $m/z$  226 and 228 in an approximate 1:1 ratio, characteristic of the isotopic pattern of bromine. A related compound shows a mass spectrometry result of  $m/z = 269 [M]^+$ , which may correspond to a derivative or a different salt form.[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500  $\text{cm}^{-1}$ ), C-H stretches of the aromatic and cyclopropyl groups (around 2850-3100  $\text{cm}^{-1}$ ), and the C-Br stretch in the fingerprint region (around 500-600  $\text{cm}^{-1}$ ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would feature distinct signals for the aromatic protons (in the range of 7.0-7.6 ppm), a singlet or doublet for the benzylic methylene protons, a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons at higher field.
  - $^{13}\text{C}$  NMR: The spectrum would show characteristic signals for the aromatic carbons (one of which would be at a lower field due to the bromine attachment), the benzylic carbon, and the carbons of the cyclopropyl ring.

## II. Synthesis Methodologies

The synthesis of **N-[(2-bromophenyl)methyl]cyclopropanamine** can be approached through two primary, reliable routes: reductive amination and N-alkylation. The choice between these methods often depends on the availability of starting materials and desired scale.

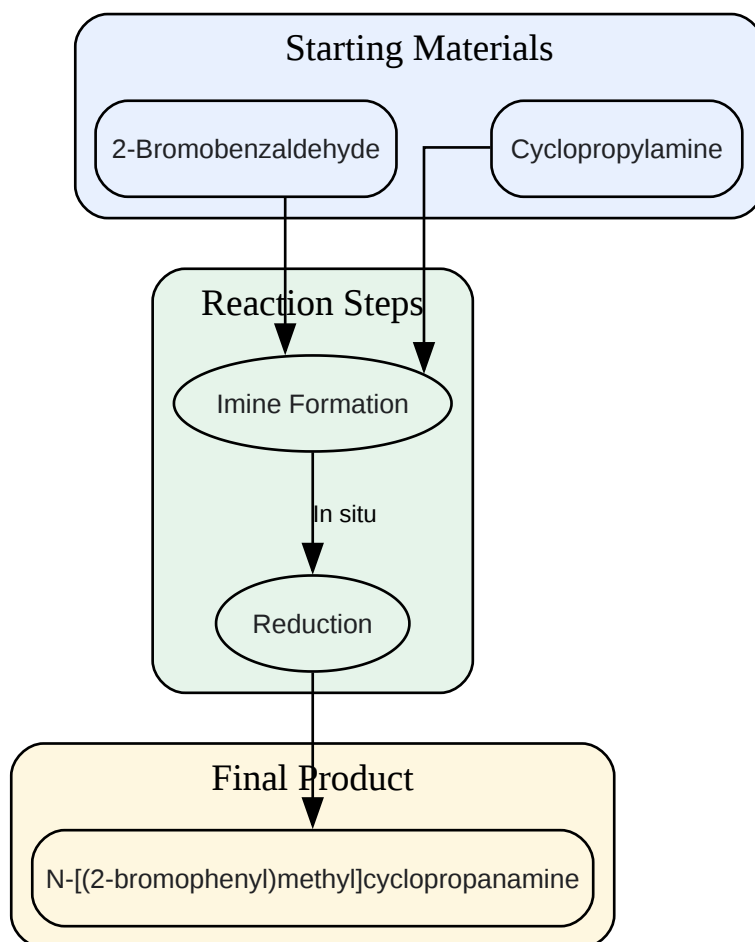
### Reductive Amination of 2-Bromobenzaldehyde

This is often the preferred method due to its efficiency and control. It involves the reaction of 2-bromobenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

#### Experimental Protocol: Reductive Amination

- Imine Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane. Add cyclopropylamine (1.0-1.2 eq). The reaction can be stirred at room temperature. The formation of the imine can be facilitated by the addition of a catalytic amount of acetic acid.
- Reduction: Once imine formation is deemed complete (often monitored by TLC or GC-MS), a reducing agent is added portion-wise at 0 °C. Sodium borohydride is a viable option; however, for greater selectivity in reducing the imine in the presence of any unreacted aldehyde, milder reagents like sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) are highly recommended.

- **Work-up and Purification:** After the reduction is complete, the reaction is quenched, typically with water or a dilute aqueous acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure **N-[(2-bromophenyl)methyl]cyclopropanamine**.



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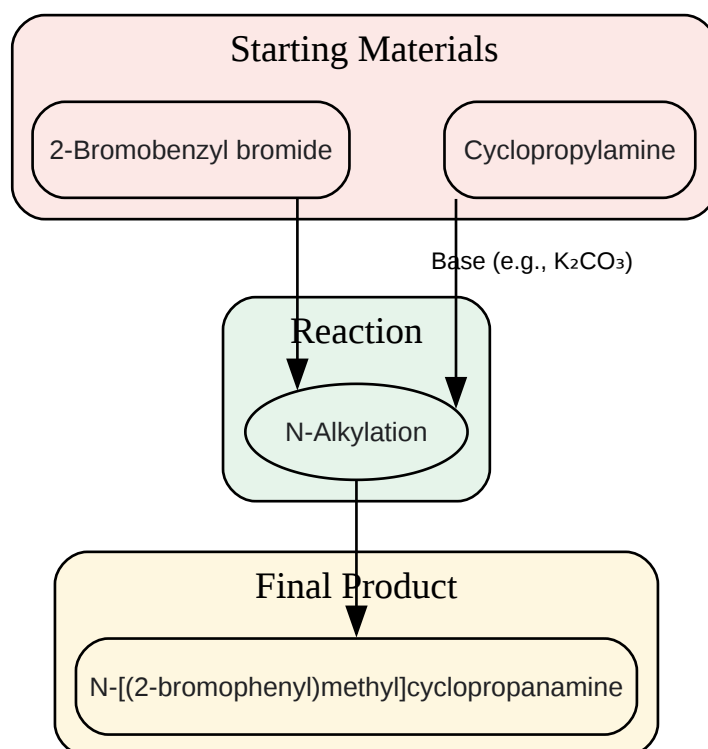
Caption: Reductive Amination Workflow.

## N-Alkylation of Cyclopropylamine

An alternative synthetic strategy involves the direct alkylation of cyclopropylamine with a suitable electrophile, 2-bromobenzyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.

## Experimental Protocol: N-Alkylation

- **Reaction Setup:** In a round-bottom flask, dissolve cyclopropylamine (2.0-3.0 eq to minimize dialkylation) in a polar aprotic solvent such as acetonitrile or dimethylformamide. Add a non-nucleophilic base, such as potassium carbonate or triethylamine (at least 1.0 eq).
- **Addition of Alkylating Agent:** To the stirred solution, add 2-bromobenzyl bromide (1.0 eq) dropwise at room temperature. The reaction progress is monitored by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is then dried and concentrated. The crude product is purified via flash column chromatography to afford the target compound.



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Caption: N-Alkylation Synthesis Workflow.

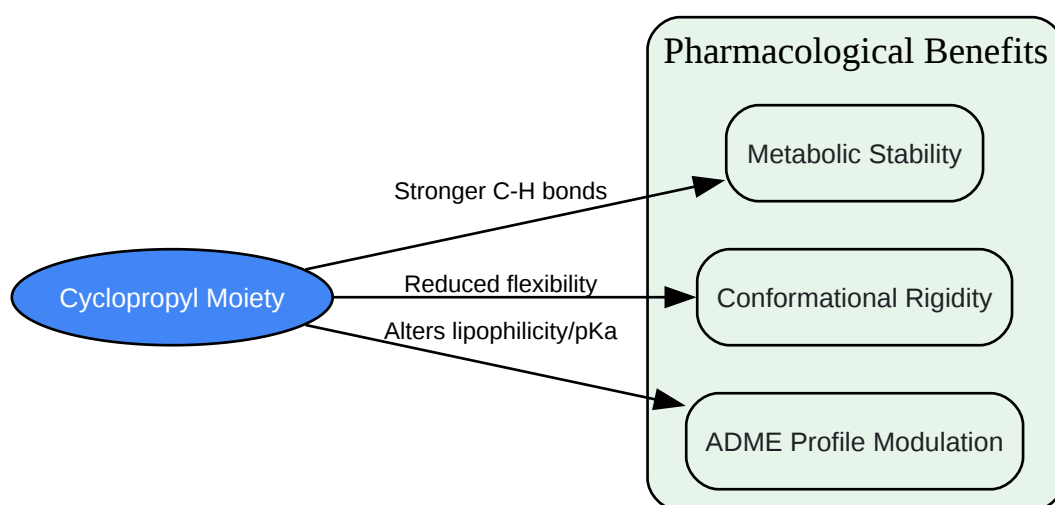
### III. Applications in Research and Drug Development

The true value of **N-[(2-bromophenyl)methyl]cyclopropanamine** lies in its potential as a scaffold and building block in medicinal chemistry. The incorporation of the cyclopropyl moiety is a well-established strategy to enhance the pharmacological profile of drug candidates.[4]

## The Strategic Advantage of the Cyclopropyl Group

The cyclopropyl group, despite its simple structure, imparts a range of desirable properties to a molecule:

- **Metabolic Stability:** The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.[4]
- **Conformational Rigidity:** The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which may be more favorable for binding to a biological target, thus increasing potency.[4]
- **Modulation of Physicochemical Properties:** The cyclopropyl group can influence a molecule's lipophilicity and basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[4]



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Caption: Benefits of the Cyclopropyl Moiety.

## Potential Therapeutic Applications

While specific biological activities of **N-[(2-bromophenyl)methyl]cyclopropanamine** are not extensively documented, its structural motifs are present in compounds with known therapeutic potential. Cyclopropylamine derivatives are key components in a variety of pharmaceuticals, including antidepressants and antiviral agents.[5] Furthermore, a patent application has disclosed a series of functionalized cyclopropanamine compounds as inhibitors of Lysine-specific demethylase-1 (LSD1), a target of interest in oncology and central nervous system disorders.[6] The 2-bromophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for screening.

## IV. Conclusion

**N-[(2-bromophenyl)methyl]cyclopropanamine** is a valuable chemical entity with straightforward and reliable synthetic routes. Its true potential is realized in its application as a versatile building block in drug discovery. The strategic combination of a reactive bromine handle and a pharmacologically beneficial cyclopropylamine moiety makes it a compound of high interest for researchers aiming to develop novel therapeutics with improved efficacy and pharmacokinetic properties. This guide serves as a foundational resource for the synthesis and rational application of this promising molecule.

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## Sources

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